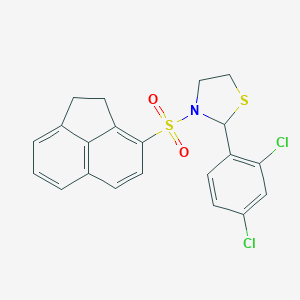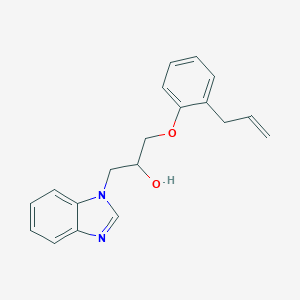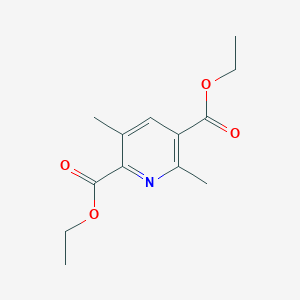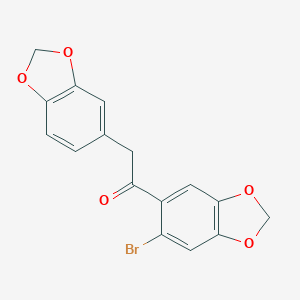![molecular formula C17H13Cl3N2O2 B289255 N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B289255.png)
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors in the central nervous system. This leads to an increase in the inhibitory effects of GABA, which can result in anxiolytic and analgesic effects.
Biochemical and physiological effects:
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the central nervous system, which can lead to anxiolytic and analgesic effects. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects and to increase the release of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, its effects can vary depending on the animal species and strain used in experiments.
Orientations Futures
There are several future directions for research on N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide. One area of interest is its potential use in the treatment of neuropathic pain. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in the treatment of drug addiction, and further research is needed to determine its efficacy in this area. Finally, there is interest in further investigating the mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide and its effects on GABA receptors in the central nervous system.
Méthodes De Synthèse
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dichlorobenzoic acid with allylamine and subsequent reaction with phosgene. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anxiolytic and analgesic effects in animal models, and has been used in studies investigating the role of GABA receptors in the central nervous system. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a potential treatment for drug addiction.
Propriétés
Formule moléculaire |
C17H13Cl3N2O2 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-2-7-21-16(23)13-8-10(18)4-6-15(13)22-17(24)12-5-3-11(19)9-14(12)20/h2-6,8-9H,1,7H2,(H,21,23)(H,22,24) |
Clé InChI |
LEJHWQUSZPPCGT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)


![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)


![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)




